1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole
Description
Properties
IUPAC Name |
1-benzyl-3-[(4-methylphenyl)methylsulfanyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NS/c1-18-11-13-20(14-12-18)17-25-23-16-24(15-19-7-3-2-4-8-19)22-10-6-5-9-21(22)23/h2-14,16H,15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWORHWKGLYTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole can be achieved through a multi-step process involving the following key steps:
Fischer Indolisation: This step involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core.
N-Alkylation: The indole core can then undergo N-alkylation with benzyl halides to introduce the benzyl group at the nitrogen position.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the indole core, using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and 4-methylphenylmethyl groups can participate in electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols, acids, and bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it a candidate for further research in drug development:
Anticancer Activity
Recent studies have indicated that derivatives of indole compounds, including 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole, demonstrate significant cytotoxic effects against cancer cell lines. For example, research has shown that certain indole derivatives can inhibit specific kinases involved in tumor proliferation, suggesting their potential as anticancer agents .
Antimicrobial Properties
Indole derivatives have been reported to possess antimicrobial properties. The presence of the sulfanyl group may enhance these effects by increasing the lipophilicity of the compound, allowing better membrane penetration and interaction with microbial targets .
Neuroprotective Effects
Some studies suggest that indole derivatives can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. This could position 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole as a candidate for treating neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of various indole derivatives found that compounds similar to 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole inhibited cell growth in human cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of indole-based compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole exhibited significant antibacterial activity, highlighting their potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process, such as FtsZ . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole with key analogs:
*Hypothetical molecular formula and weight estimated from analogs. †Calculated based on substituents.
Key Observations:
- Substituent Effects : The target compound’s sulfanyl group (-S-) is less electron-withdrawing than sulfonyl (-SO₂-) groups in analogs like 4a () and 3-(4-methoxybenzyl)-2-methyl-1-phenylsulfonyl-1H-indole (). This difference impacts solubility and reactivity, as sulfonyl groups enhance polarity but reduce metabolic stability .
- Spectral Data : The absence of a carbonyl group in the target compound distinguishes its IR profile from 1-benzyl-3-(methoxy(p-tolyl)methyl)-1H-indole (), which shows a strong C=O stretch at 1717 cm⁻¹ .
- Thermal Stability : Analogs with rigid substituents (e.g., oxadiazole-thiazole in 7d) exhibit higher melting points (134–178°C) compared to flexible alkyl/aryl chains .
Crystallographic and Conformational Comparisons
- Butterfly Conformation : A thiadiazole derivative () adopts a butterfly conformation with near-planar thiadiazole and phenyl rings (dihedral angles: 0.8–0.9°). This contrasts with the perpendicular orientation (85–88°) between indole and sulfonyl-bound phenyl rings in 3-(4-methoxybenzyl)-2-methyl-1-phenylsulfonyl-1H-indole (), suggesting that substituent bulkiness and electronic effects dictate molecular geometry .
- Bond Length Variations : In sulfonamide-indole hybrids (), elongation of N1—C2 and N1—C5 bonds (1.42–1.43 Å vs. typical 1.35 Å) reflects electron withdrawal by the sulfonyl group, a feature absent in the target compound’s sulfanyl-substituted structure .
Pharmacological Potential
- Antimicrobial Activity: Sulfanyl-linked oxadiazole-thiazole derivatives () exhibit notable bioactivity due to heterocyclic rigidity and hydrogen-bonding capacity. The target compound’s benzylsulfanyl group may offer similar advantages but with reduced polarity compared to sulfonamides .
- Structural Mimics: Compounds like 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone () demonstrate the importance of sulfonyl groups in enhancing target binding, whereas sulfanyl analogs may prioritize membrane permeability .
Biological Activity
1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables summarizing its activity.
Chemical Structure and Properties
The compound features a complex structure that includes an indole core substituted with a benzyl group and a sulfanyl moiety. This structural configuration is believed to contribute to its biological effects.
The mechanisms through which 1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole exerts its effects are still under investigation. However, similar compounds have shown various modes of action:
- Anticancer Activity : Compounds with indole structures often interact with cellular signaling pathways, influencing apoptosis and cell proliferation.
- Antimicrobial Effects : Sulfanyl groups in related compounds have been associated with antibacterial properties by disrupting bacterial cell wall synthesis or function.
Anticancer Activity
Recent studies have indicated that indole derivatives demonstrate significant anticancer properties. For instance, a related compound was shown to inhibit microtubule assembly at concentrations as low as 20 µM, leading to apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-benzyl-3-{...} | MDA-MB-231 | 10 | Induces apoptosis via caspase activation |
| Related Indole Derivative | HepG2 | 15 | Microtubule destabilization |
Antimicrobial Activity
Indole derivatives have also been evaluated for their antimicrobial properties. One study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting potential applications in treating infections .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1-benzyl-3-{...} | Staphylococcus aureus | 28 |
| Related Indole Derivative | Escherichia coli | 25 |
Case Studies
- In Vivo Studies : In a study assessing the efficacy of indole derivatives in vivo, administration of a similar compound led to significant tumor reduction in rodent models. The mechanism was attributed to enhanced apoptosis and reduced cell proliferation rates .
- Pharmacokinetics : Research into the pharmacokinetic profiles of related compounds indicated favorable absorption and distribution characteristics, which are crucial for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
